molecular formula C14H24N2O4 B6321991 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1360587-65-0

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B6321991
CAS No.: 1360587-65-0
M. Wt: 284.35 g/mol
InChI Key: SZEOIRVQVOFBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine-3-carboxylic acid with a Boc group. One common method includes reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH) to yield the desired Boc-protected product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form more saturated derivatives.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, deprotection of the Boc group yields pyrrolidine-3-carboxylic acid, while coupling reactions can produce various peptide derivatives.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid primarily involves its role as a protected intermediate. The Boc group provides stability during synthetic transformations and can be selectively removed under specific conditions to reveal the reactive amine group. This allows for subsequent functionalization and incorporation into larger molecular frameworks. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate.

Comparison with Similar Compounds

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid can be compared with other Boc-protected amino acids and derivatives, such as:

    N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the additional pyrrolidine ring.

    ®-1-Boc-3-pyrrolidinecarboxylic acid: An enantiomer with different stereochemistry.

    (S)-1-Boc-3-pyrrolidinecarboxylic acid: Another enantiomer with distinct stereochemistry

The uniqueness of this compound lies in its dual pyrrolidine rings, which provide additional sites for functionalization and potential biological activity.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-5-11(9-16)15-6-4-10(8-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOIRVQVOFBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.